molecular formula C20H14ClFN4S B4070610 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B4070610
M. Wt: 396.9 g/mol
InChI Key: CSLITMOFPDOLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine, also known as CBT-1, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system, which is involved in regulating mood, anxiety, and inflammation. Specifically, 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is thought to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids. By inhibiting FAAH, 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine increases the levels of endocannabinoids in the brain, which can have a calming and anti-inflammatory effect.
Biochemical and Physiological Effects:
4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, improving symptoms of depression in humans, and reducing inflammation. Additionally, 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine has been shown to increase levels of endocannabinoids in the brain, which can have a variety of effects on mood, anxiety, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine in lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. Additionally, 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine has been shown to have a high degree of selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. One limitation of 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is that it has not been extensively studied in humans, and more research is needed to fully understand its therapeutic potential and safety profile.

Future Directions

There are several directions for future research on 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine. One area of interest is the potential use of 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine as a treatment for anxiety and depression in humans. Additionally, further studies are needed to fully understand the mechanism of action of 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine and its effects on the endocannabinoid system. Finally, there is potential for 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine to be used as a tool for studying the endocannabinoid system and developing new treatments for a variety of conditions.

Scientific Research Applications

4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine has been studied for its potential therapeutic properties, particularly in the treatment of anxiety and depression. Several studies have shown that 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine can reduce anxiety-like behavior in animal models and improve symptoms of depression in humans. Additionally, 4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.

properties

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4S/c21-18-4-2-1-3-15(18)13-27-20-25-24-19(14-9-11-23-12-10-14)26(20)17-7-5-16(22)6-8-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLITMOFPDOLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
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4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
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4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine

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